Carvedilol

Heart Failure Mortality Reduction Beta-Blocker Comparison

Carvedilol (CAS 72956-09-3, BM 14190) is a third-generation, non-selective β-adrenergic receptor antagonist with unique α1-blocking activity, supplied as a racemic mixture of R(+) and S(-) enantiomers with distinct pharmacological profiles. Unlike cardioselective β1-blockers (metoprolol, bisoprolol), its triple-receptor antagonism provides vasodilation absent in prior generations. The COMET trial demonstrated 17% all-cause mortality reduction vs. metoprolol tartrate in chronic heart failure (HR 0.83, p=0.0017). This CRM is produced under ISO 17034 & ISO/IEC 17025, traceable to USP 1096622 and Ph. Eur. Y0001427, suitable for HPLC/GC release testing, method development, ANDA submissions, and chiral separation validation.

Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
CAS No. 72956-09-3
Cat. No. B1668590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol
CAS72956-09-3
Synonyms14C-labeled Carvedilol
BM 14190
BM-14190
BM14190
carvedilol
carvedilol hydrochloride
Carvedilol, (+)
Carvedilol, (+)-isomer
carvedilol, (+-)-isomer
Carvedilol, (-)
Carvedilol, (-)-isomer
carvedilol, (R)-isomer
carvedilol, (S)-isomer
Carvedilol, 14C labeled
carvedilol, 14C-labeled
Coreg
Coropres
Dilatrend
Eucardic
Kredex
Querto
Molecular FormulaC24H26N2O4
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3
InChIKeyOGHNVEJMJSYVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility88mg/mL
Freely soluble in dimethylsulfoxide;  soluble in methylene chloride, methanol;  sparingly soluble in ethanol, isopropanol;  slightly soluble in ethyl ether
Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively
Practically insoluble in water
4.44e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carvedilol CAS 72956-09-3: Third-Generation Non-Selective Beta-Blocker with Alpha-1 Antagonism for Heart Failure and Hypertension


Carvedilol (CAS 72956-09-3, BM 14190) is a third-generation, non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking activity, distinguishing it from first- and second-generation β-blockers [1]. Its molecular formula is C24H26N2O4 with a molecular weight of 406.47 g/mol . Carvedilol is supplied as a racemic mixture of R(+) and S(-) enantiomers with distinct pharmacological profiles: the S(-)-enantiomer provides both vasodilation and β-blockade, while the R(+)-enantiomer functions as a pure vasodilating agent [2].

Carvedilol CAS 72956-09-3: Why β-Blocker Class Substitution Compromises Multi-Mechanism Pharmacodynamic Advantages


Carvedilol cannot be substituted with other β-blockers due to its unique triple-receptor antagonism profile and clinically validated superiority in specific patient populations. Unlike cardioselective β1-blockers (metoprolol, bisoprolol, atenolol), carvedilol's non-selective β1/β2 blockade combined with α1-antagonism provides vasodilation absent in earlier generations, reducing afterload and improving hemodynamics in heart failure [1]. The COMET trial demonstrated that carvedilol reduced all-cause mortality by 17% compared to metoprolol tartrate (HR 0.83, p=0.0017) in patients with chronic heart failure, a survival benefit not consistently observed with other β-blockers [2]. Additionally, carvedilol exhibits antioxidant and free radical scavenging properties not shared by most β-blockers, which may contribute to its cardioprotective effects beyond β-blockade [3].

Carvedilol CAS 72956-09-3: Quantitative Differentiation Evidence Versus Comparator Beta-Blockers


COMET Trial: Carvedilol Reduces All-Cause Mortality by 17% Versus Metoprolol Tartrate in Chronic Heart Failure

In the Carvedilol Or Metoprolol European Trial (COMET), a randomized controlled trial of 3,029 patients with NYHA class II-IV heart failure and LVEF <35%, carvedilol demonstrated a 17% relative risk reduction in all-cause mortality compared to metoprolol tartrate [1]. After a mean follow-up of 58 months, all-cause mortality was 34% in the carvedilol group versus 40% in the metoprolol group, with a hazard ratio of 0.83 (95% CI 0.74-0.93, p=0.0017) [2].

Heart Failure Mortality Reduction Beta-Blocker Comparison

Carvedilol Exhibits Superior Antioxidant Activity Compared to Propranolol and Metoprolol

Carvedilol demonstrates significant antioxidant and free radical scavenging activity that is absent or minimal in comparator β-blockers [1]. In a comparative study evaluating multiple β-blockers, carvedilol was identified as a far more potent antioxidant than other commonly used β-blockers, including propranolol and metoprolol [2]. In cultured rat cerebellar neurons and brain/heart membranes, carvedilol exhibited substantial antioxidant activity while metoprolol was essentially inactive in these model systems [3].

Antioxidant Free Radical Scavenger Cardioprotection

Receptor Binding Affinity Profile: Carvedilol's Multi-Receptor Antagonism Differentiates from Selective β1-Blockers

Carvedilol exhibits high-affinity binding to β1-, β2-, and α1-adrenoceptors, with Ki values of 0.81 nM, 0.96 nM, and 2.2 nM, respectively, demonstrating potent non-selective β-blockade combined with α1-antagonism . This multi-receptor profile contrasts sharply with selective β1-blockers such as metoprolol and bisoprolol, which lack clinically meaningful α1-antagonism at therapeutic concentrations [1].

Receptor Pharmacology Binding Affinity Ki Values

Enantiomer-Specific Pharmacokinetics: Differential Disposition of R(+) and S(-)-Carvedilol Impacts Pharmacodynamic Balance

Carvedilol is administered as a racemic mixture of R(+)- and S(-)-enantiomers with distinct pharmacological activities and stereoselective pharmacokinetics [1]. Following oral administration (50 mg racemate) in healthy subjects, the absolute bioavailability of R(+)-carvedilol (31.1%) was approximately twice that of S(-)-carvedilol (15.1%), and maximal plasma concentrations of R(+)-carvedilol were double those of S(-)-carvedilol [2]. The S(-)-enantiomer provides both vasodilation and β-blockade, while the R(+)-enantiomer is a pure vasodilating agent, indicating that systemic exposure to β-blocking activity is lower than total drug exposure [3].

Stereochemistry Enantiomer Pharmacokinetics Chiral Pharmacology

Carvedilol CAS 72956-09-3: Optimal Use Cases for Analytical Standards and Research Applications


Analytical Reference Standard for HPLC and GC Method Validation in Pharmaceutical Quality Control

Carvedilol Pharmaceutical Secondary Standard (Certified Reference Material) is suitable for HPLC and GC applications in pharmaceutical release testing and method development . Traceable to USP 1096622 and Ph. Eur. Y0001427 compendial standards, it provides multi-traceability for quantification of carvedilol in pharmaceutical formulations and serum samples by chromatography . This CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring regulatory compliance for ANDA submissions and commercial production quality control .

Pharmacological Research Requiring Combined β/α1-Antagonism with Intrinsic Antioxidant Activity

Carvedilol is the appropriate reference compound for studies investigating the contribution of α1-blockade-mediated vasodilation or antioxidant effects to cardiovascular outcomes . Unlike metoprolol or bisoprolol, carvedilol provides a tool for dissecting the relative contributions of β-blockade versus vasodilation in heart failure models, or for investigating oxidative stress pathways in cardiovascular pathology .

Chiral Pharmacokinetic and Bioanalytical Studies Requiring Enantioselective Quantitation

The racemic nature of carvedilol with enantiomer-specific pharmacology (R(+)-carvedilol as pure vasodilator; S(-)-carvedilol as combined β-blocker/vasodilator) makes it a valuable model compound for stereoselective pharmacokinetic investigations . The 2-fold difference in oral bioavailability between enantiomers and differential tissue distribution (S/R ratios of 1.3-1.4 in heart and other tissues) supports its use in developing and validating chiral separation methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.